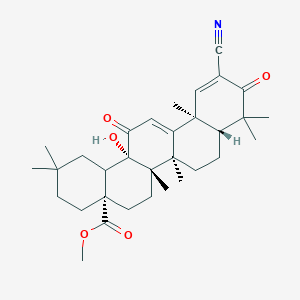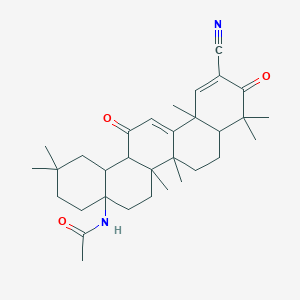![molecular formula C19H14N2O3 B10835306 4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28766366-Compound-Scheme11 is a small molecular drug with a molecular weight of 3183The compound has been patented and is recognized for its stability and efficacy in different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID28766366-Compound-Scheme11 involves a series of chemical reactions that include the use of specific reagents and catalysts. The process typically starts with the preparation of the core structure, followed by the addition of functional groups to achieve the desired molecular configuration. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of PMID28766366-Compound-Scheme11 is scaled up using large reactors and automated systems. The process is optimized for high yield and purity, ensuring that the final product meets the required standards. The use of advanced technologies such as continuous flow reactors and high-throughput screening methods enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: PMID28766366-Compound-Scheme11 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rates .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones .
Scientific Research Applications
PMID28766366-Compound-Scheme11 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and pathways. In medicine, the compound is explored for its potential therapeutic effects, including its use in drug development and disease treatment. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of PMID28766366-Compound-Scheme11 involves its interaction with specific molecular targets within the cell. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. These events lead to the desired therapeutic effects, such as inhibition of specific enzymes or activation of signaling pathways. The exact molecular targets and pathways involved are determined through extensive research and computational modeling .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to PMID28766366-Compound-Scheme11 include those with comparable molecular structures and functional groups. Examples include compounds with similar core structures but different substituents, such as PMID28766366-Compound-Scheme9EHT5372 .
Uniqueness: What sets PMID28766366-Compound-Scheme11 apart from similar compounds is its unique combination of stability, efficacy, and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C19H14N2O3 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H14N2O3/c22-14-4-1-11(2-5-14)16-10-21-19-15(16)7-13(9-20-19)12-3-6-17(23)18(24)8-12/h1-10,22-24H,(H,20,21) |
InChI Key |
HBCKPNCVCXUSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C=C(C=N3)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]acetamide](/img/structure/B10835224.png)
![5-(3,5-bis(trifluoromethyl)benzyl) 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B10835229.png)
![3-[4-[Carboxymethyl-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl]oxy-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10835232.png)
![3-[8-[(4-Fluorophenyl)methyl]-16,16-dimethyl-12,14-dioxo-6,8,11,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5-tetraen-13-yl]-2,2-dimethylpropanoic acid](/img/structure/B10835239.png)
![2-[[3-(5-Chloro-6-methoxypyridin-3-yl)phenyl]sulfonylamino]benzenesulfonamide](/img/structure/B10835246.png)

![2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide](/img/structure/B10835278.png)
![N-(5-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835287.png)
![N-(6-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835298.png)

![1-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835313.png)
![Methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10835316.png)
![2-(2,2-Dimethylpropyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one](/img/structure/B10835324.png)

